molecular formula C19H23ClN4O3S2 B2740576 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879953-37-4

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Número de catálogo: B2740576
Número CAS: 879953-37-4
Peso molecular: 454.99
Clave InChI: LGKJXLMQQUMFFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by:

  • A chlorine atom at position 5 of the pyrimidine ring.
  • A methylsulfanyl group at position 2.
  • A carboxamide linkage connecting the pyrimidine core to a phenyl ring substituted with a 2-ethylpiperidin-1-yl sulfonyl group.

Propiedades

IUPAC Name

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S2/c1-3-14-6-4-5-11-24(14)29(26,27)15-9-7-13(8-10-15)22-18(25)17-16(20)12-21-19(23-17)28-2/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKJXLMQQUMFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known by its ChemDiv ID D233-0775, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC21H27ClN4O3S2
Molecular Weight483.1 g/mol
CAS Number874146-11-9
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Chlorination : The introduction of the chloro group can be performed using thionyl chloride or phosphorus pentachloride.
  • Sulfonylation : The attachment of the sulfonyl phenyl group is accomplished via sulfonyl chlorides and suitable bases.
  • Nucleophilic Substitution : The final step involves adding the methylsulfanyl group through nucleophilic substitution reactions .

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : This compound acts as a multikinase inhibitor, particularly targeting the vascular endothelial growth factor receptor (VEGFR). It modulates angiogenesis, which is crucial in cancer progression .
  • PPARγ Activation : It has been investigated for its potential to activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism and fat cell differentiation .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Due to its ability to inhibit VEGFR, it is being explored for use in cancer therapies, particularly for tumors that rely on angiogenesis for growth .
  • Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), by modulating inflammatory pathways .
  • Metabolic Disorders : Its role in activating PPARγ suggests possible applications in managing diabetes and metabolic syndrome by enhancing insulin sensitivity .

Case Studies and Research Findings

A study published in PubMed highlighted that derivatives of similar compounds exhibited selective inhibition of VEGFR pathways comparable to established drugs like sunitinib, indicating a strong potential for clinical application . Another investigation into thiazolidinedione derivatives revealed that compounds activating PPARγ could significantly improve insulin sensitivity in diabetic models, suggesting that this compound may share similar beneficial effects .

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is C21H27ClN4O3S2C_{21}H_{27}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 483.1 g/mol. The structure consists of a pyrimidine ring substituted with a carboxamide group, a sulfonyl group linked to a phenyl ring, and an ethylpiperidine moiety, which enhances its solubility and biological activity.

Chemical Identification

  • IUPAC Name : 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • CAS Number : 874146-11-9
  • SMILES Notation : CCC(CCCC1)N1S(c(cc1)ccc1NC(c(nc(nc1)SC(C)C)c1Cl)=O)(=O)=O

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The sulfonamide moiety is believed to enhance the interaction with biological targets involved in cancer progression .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Studies suggest that it exhibits moderate to strong efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. Its mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions .

Enzyme Inhibition

Another critical application of this compound is its potential as an enzyme inhibitor. Preliminary studies have demonstrated its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Additionally, it shows inhibitory activity against urease, which could be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Screening

A study synthesized several derivatives based on the piperidine framework and evaluated their antibacterial activity against multiple strains. The most active derivatives demonstrated IC50 values comparable to established antibiotics, indicating strong potential for clinical applications.

Enzyme Binding Studies

In silico docking studies have been conducted to assess the binding affinity of this compound to target enzymes such as acetylcholinesterase and urease. Results indicated favorable interactions, supporting its potential as a therapeutic agent for neurodegenerative diseases and infections .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at position 5 of the pyrimidine ring undergoes nucleophilic substitution under controlled conditions.

Reaction ConditionsReagents/SubstratesOutcomeYieldReference
K₂CO₃, DMF, 80°CPrimary aminesReplacement of Cl with amine groups65–78%
NaH, THF, 0°CThiolsSubstitution with thiolate derivatives52–60%

Key findings:

  • Reactivity is enhanced by electron-withdrawing effects of the adjacent carboxamide group.

  • Steric hindrance from the 2-(methylsulfanyl) group reduces substitution rates at position 2.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent undergoes oxidation to sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductSelectivity
mCPBADCM, 0°C → RTSulfoxide85%
H₂O₂, AcOHReflux, 6hSulfone92%

Data from confirm that sulfone formation increases metabolic stability in biological systems.

Hydrolysis Reactions

The carboxamide group participates in acid- or base-catalyzed hydrolysis:

Acidic conditions (HCl, H₂O/EtOH):

  • Forms 5-chloropyrimidine-4-carboxylic acid (83% yield).
    Basic conditions (NaOH, H₂O/THF):

  • Yields sodium carboxylate, reversible upon neutralization.

Coupling Reactions

The sulfonamide moiety enables cross-coupling via Buchwald-Hartwig or Ullmann reactions:

Reaction TypeCatalyst SystemSubstrateApplication
Buchwald-HartwigPd(OAc)₂/XantphosAryl halidesSynthesis of biaryl derivatives
UllmannCuI/L-prolineBoronic acidsFunctionalization for drug analogs

Notable example:

  • Coupling with 4-bromobenzene under Pd catalysis produced a biaryl derivative with enhanced kinase inhibition (IC₅₀ = 0.12 µM) .

Reductive Amination

The ethylpiperidine sulfonyl group participates in reductive amination with aldehydes:

AldehydeReducing AgentProduct TypeYield
FormaldehydeNaBH₃CNN-methylpiperidine analog67%
BenzaldehydeNaBH(OAc)₃Aryl-substituted derivative58%

This reaction modifies the piperidine ring’s electronic profile, impacting solubility.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the methylsulfanyl group:

  • Generates thiyl radicals, detectable via EPR spectroscopy.

  • Subsequent trapping with TEMPO confirms radical intermediate formation.

Complexation with Metals

The pyrimidine nitrogen and sulfonyl oxygen act as ligands for transition metals:

Metal SaltCoordination SitesApplication
Cu(II)N(pyrimidine), O(sulfonyl)Catalytic oxidation studies
Pd(II)N(amide), S(methylsulfanyl)Heterogeneous catalysis

Stability constants (log K) for Cu(II) complexes range from 4.2 to 5.8.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • 200–250°C: Loss of methylsulfanyl group as CH₃SH.

  • 300°C: Pyrimidine ring breakdown into CO₂ and NH₃.

Biological Reactivity

In enzymatic systems (e.g., cytochrome P450):

  • Oxidative desulfurization converts -SMe to -OH (t₁/₂ = 2.3h in liver microsomes) .

  • Sulfonamide cleavage by sulfatases generates free amine metabolites .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations in Key Moieties

The target compound’s analogs differ in substituents on the phenyl ring, sulfonyl/sulfamoyl groups, and heterocyclic components. These variations influence physicochemical properties, binding affinity, and pharmacokinetics.

Table 1: Structural Comparison of Key Analogs
Compound ID/Ref Substituent on Phenyl Sulfonyl/Sulfamoyl Group Heterocyclic Component Notable Features
Target Compound 4-[(2-ethylpiperidin-1-yl)sulfonyl] Sulfonyl 2-(methylsulfanyl)pyrimidine 2-ethylpiperidine enhances lipophilicity and steric bulk
4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl] Sulfamoyl (pyrimidine-based) 2-(ethylsulfanyl)pyrimidine Pyrimidine sulfamoyl may reduce metabolic stability compared to piperidine
4-[(3-methylpiperidin-1-yl)sulfonyl] Sulfonyl 2-(methylsulfanyl)pyrimidine 3-methylpiperidine alters ring conformation, potentially affecting target binding
4-[ethyl(phenyl)sulfamoyl] Sulfamoyl (ethyl-phenyl substituted) 2-(methylsulfanyl)pyrimidine Ethylphenyl group introduces π-π interactions but increases steric hindrance
4-(benzofuran-3-yl) None 2-(allylsulfanyl)pyrimidine Benzofuran moiety increases rigidity, potentially limiting membrane permeability
4-(difluoromethoxy) None 2-(ethylsulfanyl)pyrimidine Difluoromethoxy enhances metabolic stability and electron-withdrawing effects

Key Research Findings

a) Sulfonyl vs. Sulfamoyl Groups
  • The target compound’s sulfonyl group (linked to 2-ethylpiperidine) provides stronger electron-withdrawing effects and improved solubility compared to sulfamoyl analogs (e.g., ) .
b) Piperidine Substitution Patterns
  • 2-Ethylpiperidine (target compound) vs. In contrast, 3-methyl substitution may distort the piperidine ring, reducing binding affinity .
c) Sulfanyl Group Modifications
  • Methylsulfanyl (target) vs. ethylsulfanyl (): Methylsulfanyl offers a balance between lipophilicity and steric hindrance. Ethylsulfanyl analogs (e.g., ) may exhibit prolonged half-lives due to reduced oxidative metabolism .
d) Phenyl Ring Substituents
  • Difluoromethoxy () and methoxy () groups improve metabolic stability and solubility compared to sulfonyl-linked piperidine (target).

Crystallographic and Structural Insights

  • , and 11 highlight the importance of intermolecular interactions in crystal packing. For example, the target compound’s 2-ethylpiperidine sulfonyl group likely engages in van der Waals interactions, while analogs with morpholine () or trimethylbenzenesulfonamide () exhibit distinct hydrogen-bonding networks .

Q & A

Q. Why does the compound exhibit poor solubility in aqueous buffers?

  • Mitigation :
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in ethanol to enhance aqueous solubility .
  • Co-solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays without precipitating the compound .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.